molecular formula C9H11BrN2O B2602220 5-Bromo-4-cyclobutyloxypyridin-2-amine CAS No. 1853988-00-7

5-Bromo-4-cyclobutyloxypyridin-2-amine

Cat. No. B2602220
CAS RN: 1853988-00-7
M. Wt: 243.104
InChI Key: MGQHKVIMKJOVER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques, but specific data for “5-Bromo-4-cyclobutyloxypyridin-2-amine” is not available .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include parameters like molecular weight, density, boiling point, melting point, etc . Unfortunately, specific data for “5-Bromo-4-cyclobutyloxypyridin-2-amine” is not available .

Scientific Research Applications

Selective Amination and Chemoselectivity

  • A study demonstrated selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, resulting in high yields and excellent chemoselectivity, suggesting potential for targeted synthesis of pyridine derivatives (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Regioselective Displacement Reactions

  • Research on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine provided insights into the formation of specific aminopyrimidines, underlining the significance of structural analysis in understanding reaction pathways (A. Doulah et al., 2014).

Novel Pyridine-Based Derivatives Synthesis

  • Another study described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, highlighting the application of density functional theory (DFT) studies to predict the reaction pathways and investigate the compounds' potential as chiral dopants for liquid crystals (Gulraiz Ahmad et al., 2017).

Chemoselective Synthesis of Amino-Pyrroles

  • The chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrated a concise method for generating these compounds from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones, showcasing the versatility in synthesizing fluorinated pyrroles with potential pharmacological applications (E. C. Aquino et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it produces its effect at the molecular level . Specific information on the mechanism of action of “5-Bromo-4-cyclobutyloxypyridin-2-amine” is not available .

Future Directions

Future research directions would depend on the interest in this compound for various applications. Unfortunately, specific information on future directions for “5-Bromo-4-cyclobutyloxypyridin-2-amine” is not available .

properties

IUPAC Name

5-bromo-4-cyclobutyloxypyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-7-5-12-9(11)4-8(7)13-6-2-1-3-6/h4-6H,1-3H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQHKVIMKJOVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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